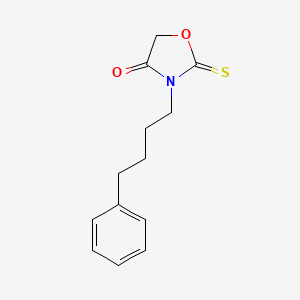

3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one

Description

3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted with a sulfanylidene (thione) group at position 2 and a 4-phenylbutyl chain at position 3. Its molecular formula is C₁₃H₁₅NO₂S, with a molecular weight of 249.33 g/mol . This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxazolidinone derivatives, such as antimicrobial and enzyme-inhibitory activities .

Properties

Molecular Formula |

C13H15NO2S |

|---|---|

Molecular Weight |

249.33 g/mol |

IUPAC Name |

3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C13H15NO2S/c15-12-10-16-13(17)14(12)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |

InChI Key |

HGBDOMDMDSWCOX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=S)O1)CCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the formation of the oxazolidinone ring followed by the introduction of the phenylbutyl and sulfanylidene groups. One common method involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. The phenylbutyl group can be introduced through a nucleophilic substitution reaction, while the sulfanylidene group can be added via a thiolation reaction using sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis with high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanylidene group (-S) in the oxazolidinone ring acts as a nucleophile, enabling substitution reactions. Key aspects include:

-

Mechanism : The sulfur atom undergoes nucleophilic attack, replacing leaving groups in target molecules.

-

Reagents : Typical conditions involve polar aprotic solvents (e.g., DMF, DMSO) and bases like pyridine or triethylamine to deprotonate intermediates.

-

Applications : These reactions are foundational for synthesizing bioactive derivatives, such as antimicrobial agents.

Table 1: Nucleophilic Substitution Examples

| Reaction Type | Nucleophile | Leaving Group | Products |

|---|---|---|---|

| Sulfur nucleophilicity | S⁻ | Electrophilic C | Substituted derivatives |

Acylation Reactions

The oxazolidinone ring can undergo acylation, particularly at the 4-position. This reaction is critical for modifying the compound’s pharmacological profile:

-

Method : Typically involves coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and amines or carboxylic acids .

-

Example : Acylation with 2-phenoxyacetic acid yields derivatives such as 2-phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone .

-

Conditions : Performed under inert atmospheres (e.g., nitrogen) to prevent oxidation .

Table 2: Acylation Protocol

| Step | Reagents | Conditions |

|---|---|---|

| Initial activation | DCC, dimethylpyridin-4-amine | Ice-cooled methylene chloride |

| Coupling | Oxazolidinone, carboxylic acid | Stirred under N₂ atmosphere |

Cycloaddition Reactions

While not explicitly detailed for this compound, oxazolidinones are known to participate in cycloadditions (e.g., dipolar cycloadditions) due to their electron-deficient rings. For analogous systems:

-

Mechanism : Electrophilic sulfur or carbonyl groups facilitate [2+4] or [3+2] cycloadditions with dipoles like azides or alkenes .

-

Potential Outcomes : Formation of fused heterocycles, expanding the compound’s structural diversity .

Reaction Conditions and Stability

The compound’s reactivity is influenced by:

-

Temperature : Reactions are often conducted at low temperatures (e.g., ice-cooled acylation) .

-

Solvents : Polar aprotic solvents (e.g., dichloromethane, DMF) stabilize intermediates .

-

Catalysts : Base additives (e.g., triethylamine) or coupling agents (e.g., DCC) enhance reaction efficiency .

Table 3: Stability Factors

| Parameter | Impact on Reaction |

|---|---|

| Solvent polarity | Solubility of intermediates |

| Temperature control | Minimizes side reactions |

| Catalysts | Accelerates substitution/acylation |

Structural Modifications and Biological Implications

Modifications to the phenylbutyl substituent or sulfanylidene group significantly alter biological activity. For example:

-

Steric effects : Bulkier substituents may enhance target binding affinity.

-

Electronic effects : Electron-withdrawing groups on the phenyl ring could modulate reactivity in nucleophilic substitution.

Scientific Research Applications

3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylbutyl group may facilitate binding to hydrophobic pockets, while the sulfanylidene group can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Substituent Variations on the Oxazolidinone Ring

- (5Z)-5-[(3-Fluoro-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-oxazolidin-4-one Molecular Formula: C₁₇H₁₃FNO₃S Key Features: Incorporates a 3-fluoro-4-hydroxyphenyl substituent and a 4-methoxyphenyl group.

- (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide Molecular Formula: C₂₁H₂₁N₃O₇S Key Features: Contains dual oxazolidinone rings and a sulfonamide linker.

Alkyl vs. Aryl Substituents

- 3-Butyl-2-sulfanylidene-1,3-thiazolidin-4-one Molecular Formula: C₇H₁₁NOS₂ Key Features: Replaces the oxazolidinone ring with a thiazolidinone and substitutes a shorter butyl chain.

- 3-[5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one Molecular Formula: C₂₁H₂₁FNO₃ Key Features: Features a fluorophenyl-hydroxypentanoyl side chain, introducing both hydrophobicity (fluorophenyl) and polarity (hydroxyl). The hydroxyl group may confer higher metabolic stability than the phenylbutyl group .

Thione vs. Oxo Group Comparisons

- (5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one Molecular Formula: C₁₈H₁₄N₂O₂S₂ Key Features: Combines a hydroxybenzylidene moiety with a thiazolidinone-thione system. The conjugated system enhances UV absorption properties, differing from the simpler oxazolidinone-thione structure .

- 3-(4-Methylphenyl)methyl-2-sulfanylidene-1,3-thiazolidin-4-one Molecular Formula: C₁₁H₁₁NOS₂ Key Features: Substitutes a methylphenyl group instead of phenylbutyl.

Research Findings and Functional Implications

- Lipophilicity and Bioavailability : The 4-phenylbutyl chain in the target compound increases logP values compared to analogues with shorter alkyl chains (e.g., butyl) or polar substituents (e.g., hydroxyl or methoxy groups) .

- Reactivity : Sulfanylidene-containing compounds exhibit higher nucleophilicity at the sulfur atom compared to oxo derivatives, making them prone to alkylation or oxidation reactions .

- Pharmacological Potential: Thione derivatives, such as those in and , show broader antimicrobial activity due to enhanced electron-withdrawing effects, whereas oxazolidinones with bulky substituents (e.g., 4-phenylbutyl) may target specific enzymes or receptors .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one, and how do hydrogen bonding interactions influence spectral interpretation?

Answer:

Characterization typically employs NMR (¹H, ¹³C, DEPT-135) to confirm connectivity and stereochemistry, complemented by FT-IR to verify the sulfanylidene (C=S) and carbonyl (C=O) groups. Hydrogen bonding involving the sulfanylidene moiety (S-H···O/N interactions) can broaden NMR peaks or shift IR stretches. For example, thione C=S stretching in IR may appear at 1200–1250 cm⁻¹ but shift if intermolecular hydrogen bonds form . Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns. For ambiguous stereochemistry, X-ray crystallography (discussed below) is definitive.

Advanced: How can X-ray crystallography using SHELX resolve stereochemical ambiguities in this compound?

Answer:

SHELX programs (e.g., SHELXL for refinement) enable precise determination of stereochemistry by modeling anisotropic displacement parameters and hydrogen atom positions. For this compound:

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to address overlapping reflections in cases of pseudo-symmetry .

- Hydrogen bonding networks : SHELXE can map S-H···O interactions, critical for confirming molecular packing and stability .

- Validation tools : The CIF check in SHELXTL validates bond lengths/angles against similar oxazolidinone structures (e.g., T5U in ) to flag outliers .

Basic: What synthetic methodologies are optimal for introducing the sulfanylidene group into oxazolidinone scaffolds?

Answer:

The sulfanylidene group (C=S) is typically introduced via:

- Thionation of carbonyl precursors using Lawesson’s reagent or P₄S₁₀ in anhydrous toluene at 80–110°C .

- Thiol-ene click chemistry : For functionalized derivatives, react a thiol with a pre-formed oxazolidinone containing an alkene group under UV/radical initiation .

Key optimization steps : - Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates.

- Monitor reaction progress via TLC (eluent: hexane/EtOAc 3:1) to isolate the product before dimerization .

Advanced: How should researchers address discrepancies between computational (DFT) predictions and experimental NMR data for this compound?

Answer:

Discrepancies often arise from solvent effects or conformational flexibility . Mitigation strategies:

- Solvent modeling : Use COSMO-RS in Gaussian or ORCA to simulate solvent shifts in NMR .

- Dynamic NMR (DNMR) : Perform variable-temperature ¹H NMR to detect slow conformational exchange (e.g., rotation of the 4-phenylbutyl group) .

- DFT benchmarking : Compare multiple functionals (B3LYP, M06-2X) with D3 dispersion corrections to improve accuracy in predicting chemical shifts .

Advanced: What mechanistic pathways explain the formation of dimeric byproducts during synthesis, and how can they be suppressed?

Answer:

Dimerization occurs via radical coupling of thiol intermediates or disulfide formation . Prevention strategies:

- Radical inhibitors : Add TEMPO (1–2 mol%) to quench radical pathways .

- Low-temperature thionation : Conduct reactions at –20°C to slow disulfide formation .

- Purification : Use flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to separate dimers. Confirm purity via HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN) .

Basic: What crystallographic databases or software are essential for analyzing this compound’s solid-state structure?

Answer:

- Cambridge Structural Database (CSD) : Compare bond lengths/angles with similar oxazolidinones (e.g., refcode T5U ).

- Mercury Software : Visualize hydrogen-bonding networks and π-π stacking interactions .

- Olex2 or WinGX : Integrate SHELX refinements with graphical interfaces for real-time model adjustments .

Advanced: How can graph-set analysis (GSA) elucidate hydrogen-bonding patterns in crystalline this compound?

Answer:

GSA classifies hydrogen bonds into designators (D, C, R, etc.) based on donor/acceptor relationships:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.